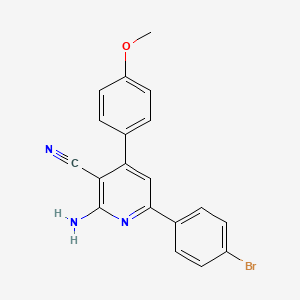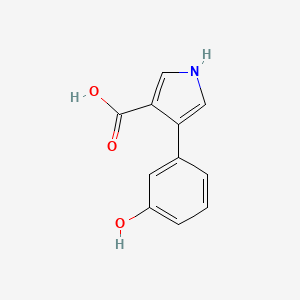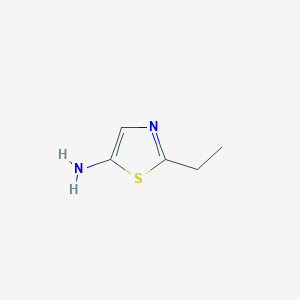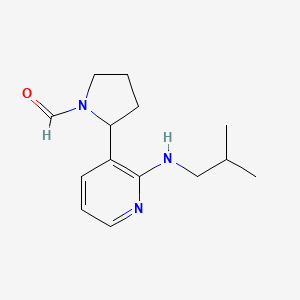
2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of amino, bromophenyl, and methoxyphenyl groups attached to a nicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and malononitrile in the presence of a base.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromophenylboronic acid and the nicotinonitrile core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar Suzuki coupling reaction using methoxyphenylboronic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Amino-6-(4-Bromphenyl)-4-(4-Methoxyphenyl)nicotinonitril kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppen in Aminogruppen umwandeln.
Substitution: Das Bromatom kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Wasserstoffgas in Gegenwart eines Palladiumkatalysators werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Entsprechende Oxide und Hydroxyl-Derivate.
Reduktion: Amino-Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-(4-Bromphenyl)-4-(4-Methoxyphenyl)nicotinonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.
Medizin: Wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung und als Pharmakophor in der pharmazeutischen Chemie untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und als Vorläufer bei der Synthese von Farbstoffen und Pigmenten eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Amino-6-(4-Bromphenyl)-4-(4-Methoxyphenyl)nicotinonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden, was zur Hemmung oder Aktivierung spezifischer biochemischer Signalwege führt. Der genaue Mechanismus kann je nach spezifischer Anwendung und Ziel variieren.
Wirkmechanismus
The mechanism of action of 2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Amino-6-(4-Chlorphenyl)-4-(4-Methoxyphenyl)nicotinonitril
- 2-Amino-6-(4-Fluorphenyl)-4-(4-Methoxyphenyl)nicotinonitril
- 2-Amino-6-(4-Methylphenyl)-4-(4-Methoxyphenyl)nicotinonitril
Einzigartigkeit
2-Amino-6-(4-Bromphenyl)-4-(4-Methoxyphenyl)nicotinonitril ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine Reaktivität und biologische Aktivität beeinflussen kann. Das Bromatom kann an Halogenbindungen teilnehmen, was die Bindungsaffinität der Verbindung zu biologischen Zielen erhöhen kann. Darüber hinaus bietet die Kombination von Amino-, Bromphenyl- und Methoxyphenylgruppen einen einzigartigen strukturellen Rahmen, der in verschiedenen Anwendungen genutzt werden kann.
Eigenschaften
CAS-Nummer |
126202-92-4 |
|---|---|
Molekularformel |
C19H14BrN3O |
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
2-amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14BrN3O/c1-24-15-8-4-12(5-9-15)16-10-18(23-19(22)17(16)11-21)13-2-6-14(20)7-3-13/h2-10H,1H3,(H2,22,23) |
InChI-Schlüssel |
BUVGDGZHVOBLSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)N)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-(Benzo[d][1,3]dioxol-5-yl)-5-(piperidin-4-yl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11812509.png)

